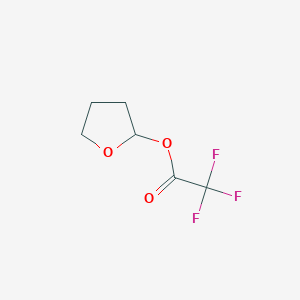
Oxolan-2-yl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. This compound is particularly notable for its trifluoroacetate group, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-yl trifluoroacetate typically involves the reaction of oxolane derivatives with trifluoroacetic anhydride or trifluoroacetic acid. The reaction conditions often require the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The process generally involves:
Reactants: Oxolane derivative and trifluoroacetic anhydride or trifluoroacetic acid.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolan-2-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxolan-2-one derivatives, hydroxylated oxolanes, and substituted oxolanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of oxolan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Oxolan-2-yl trifluoroacetate can be compared with other oxolane derivatives and trifluoroacetate-containing compounds:
Oxolane Derivatives: Compounds like tetrahydrofuran and oxolan-2-one share the oxolane ring structure but differ in their functional groups.
Trifluoroacetate Compounds: Compounds such as trifluoroacetic acid and trifluoroacetate esters have similar trifluoroacetate groups but differ in their core structures.
Uniqueness
The unique combination of the oxolane ring and trifluoroacetate group in this compound imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
List of Similar Compounds
- Tetrahydrofuran
- Oxolan-2-one
- Trifluoroacetic acid
- Trifluoroacetate esters
Eigenschaften
CAS-Nummer |
64258-33-9 |
|---|---|
Molekularformel |
C6H7F3O3 |
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
oxolan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
InChI-Schlüssel |
WUSFZULTWBLNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















